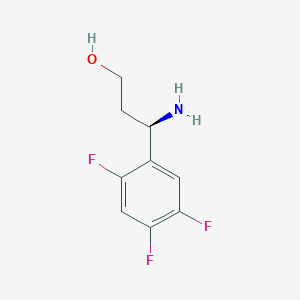
2-(4-Chlorophenyl)-5,5-diethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5,5-diethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the morpholine ring, which is further substituted with two ethyl groups at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,5-diethylmorpholine typically involves the reaction of 4-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Shares the chlorophenyl group but differs in the heterocyclic ring structure.
Thiazole derivatives: Contain a similar aromatic ring but with different heteroatoms and substitution patterns.
Uniqueness
2-(4-Chlorophenyl)-5,5-diethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20ClNO |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C14H20ClNO/c1-3-14(4-2)10-17-13(9-16-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
Clave InChI |
HSNHGLSVHGNBIG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(CN1)C2=CC=C(C=C2)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


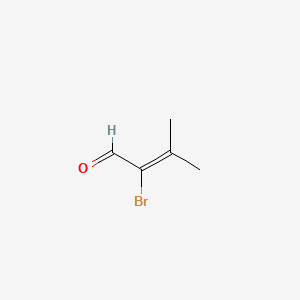
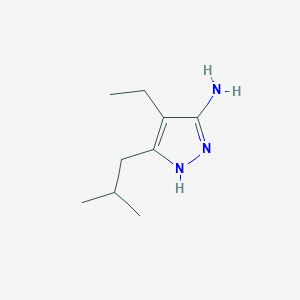
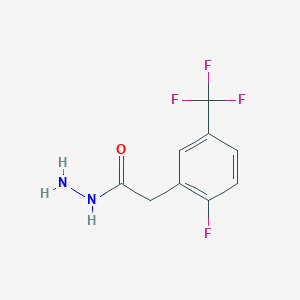
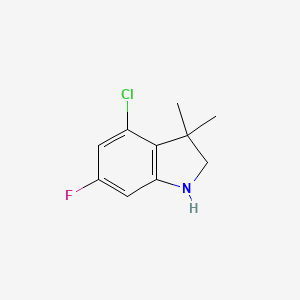
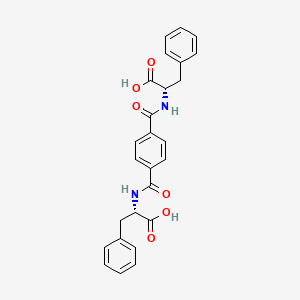
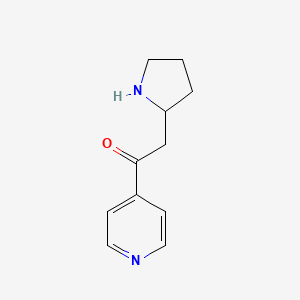
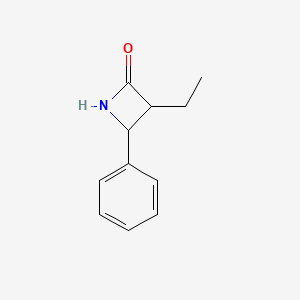
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13064801.png)

